molecular formula C21H29N3 B13731504 4,4'-Carbonimidoylbis(N,N-diethylaniline) CAS No. 42450-16-8

4,4'-Carbonimidoylbis(N,N-diethylaniline)

Katalognummer: B13731504
CAS-Nummer: 42450-16-8
Molekulargewicht: 323.5 g/mol
InChI-Schlüssel: HPKYMNAXAKNZCR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,4’-Carbonimidoylbis(N,N-diethylaniline) is an organic compound with the molecular formula C21H29N3. It is known for its unique structure, which includes two diethylaniline groups connected by a carbonimidoyl bridge. This compound is used in various scientific research applications due to its interesting chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Carbonimidoylbis(N,N-diethylaniline) typically involves the reaction of N,N-diethylaniline with a carbonimidoyl chloride derivative. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane and toluene. The reaction is often catalyzed by a base such as triethylamine to facilitate the formation of the carbonimidoyl linkage.

Industrial Production Methods

In an industrial setting, the production of 4,4’-Carbonimidoylbis(N,N-diethylaniline) may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures the efficient and scalable production of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

4,4’-Carbonimidoylbis(N,N-diethylaniline) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding carbonyl compounds.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylaniline groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as halides, amines, and thiols; reactions often conducted in polar solvents like acetonitrile or dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carbonyl compounds, while reduction reactions produce amine derivatives. Substitution reactions result in the formation of new compounds with different functional groups.

Wissenschaftliche Forschungsanwendungen

4,4’-Carbonimidoylbis(N,N-diethylaniline) has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules and study reaction mechanisms.

    Biology: Employed in biochemical assays to investigate enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 4,4’-Carbonimidoylbis(N,N-diethylaniline) involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Vergleich Mit ähnlichen Verbindungen

4,4’-Carbonimidoylbis(N,N-diethylaniline) can be compared with other similar compounds, such as:

    4,4’-Bis(diethylamino)benzophenone: Similar structure but lacks the carbonimidoyl linkage.

    N,N-Diethylaniline: Contains only one diethylaniline group, making it less complex.

    4,4’-Methylenebis(N,N-diethylaniline): Features a methylene bridge instead of a carbonimidoyl bridge.

The uniqueness of 4,4’-Carbonimidoylbis(N,N-diethylaniline) lies in its carbonimidoyl linkage, which imparts distinct chemical properties and reactivity compared to its analogs.

Eigenschaften

CAS-Nummer

42450-16-8

Molekularformel

C21H29N3

Molekulargewicht

323.5 g/mol

IUPAC-Name

4-[4-(diethylamino)benzenecarboximidoyl]-N,N-diethylaniline

InChI

InChI=1S/C21H29N3/c1-5-23(6-2)19-13-9-17(10-14-19)21(22)18-11-15-20(16-12-18)24(7-3)8-4/h9-16,22H,5-8H2,1-4H3

InChI-Schlüssel

HPKYMNAXAKNZCR-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)C1=CC=C(C=C1)C(=N)C2=CC=C(C=C2)N(CC)CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.